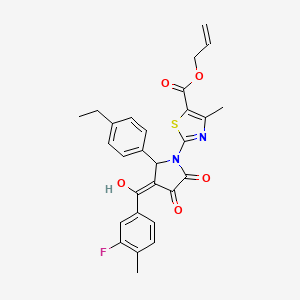
(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolidine ring, a hydroxymethyl group, and a carboxylate ester. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of di-tert-butyl dicarbonate and 2-(hydroxymethyl)pyrrolidine as starting materials. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at low temperatures (2-8°C) to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
(S)-Methyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
methyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-5(4-9)2-3-6(8)10/h5,9H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
OUVZWKAKGJZKOJ-YFKPBYRVSA-N |
Isomerische SMILES |
COC(=O)N1[C@@H](CCC1=O)CO |
Kanonische SMILES |
COC(=O)N1C(CCC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
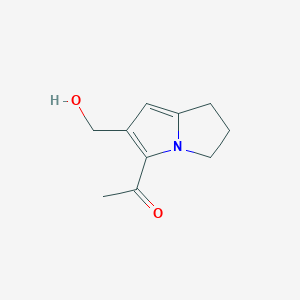
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)

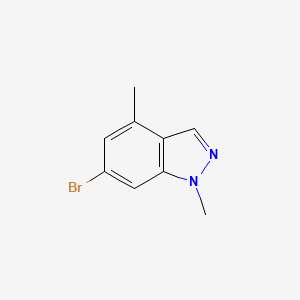
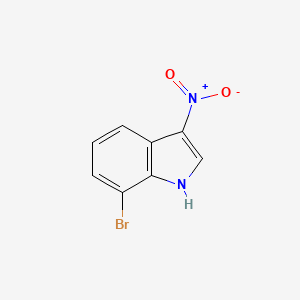
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
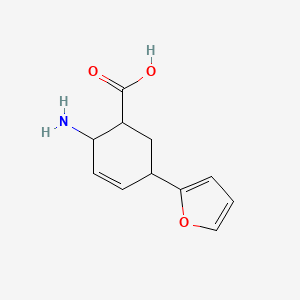

![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
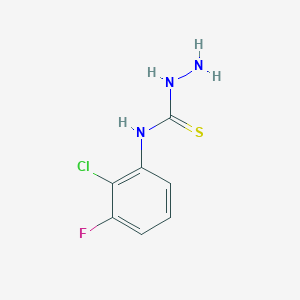
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
